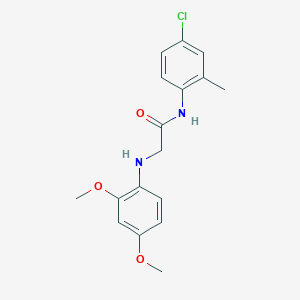

![molecular formula C20H16O5 B5507724 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate](/img/structure/B5507724.png)

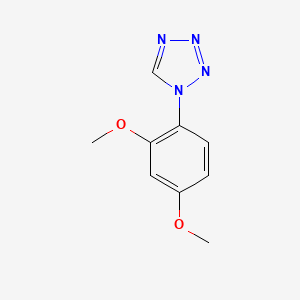

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate" involves multi-step chemical reactions including etherification, oximation, and Beckmann rearrangement. An example involves the preparation of derivatives through reactions involving rotenone and dimethyloxosulphonium methylide, with their structures confirmed by NMR and MS techniques, and elemental analysis (Chen, Ye, & Hu, 2012).

Molecular Structure Analysis

Structural analysis through X-ray single crystal diffraction has provided insights into the crystal structure of related compounds. For example, the analysis of 2-Oxo-2H-chromen-4-yl 4-methoxybenzoate revealed significant structural features, including dihedral angles and hydrogen bonding, contributing to its molecular stability (Abou et al., 2012).

Chemical Reactions and Properties

The compound's reactivity has been explored through various chemical reactions, including one-pot multi-component reactions (MCRs) and cyclization processes, which are efficient methods for constructing complex chromene derivatives. For instance, a synthesis method using starch solution as a catalyst highlights the compound's ability to undergo condensation reactions efficiently (Hazeri et al., 2014).

Physical Properties Analysis

The physical properties of cyclopenta[c]chromene derivatives, including "4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate," are determined by their molecular structure. X-ray crystallography provides detailed information on crystal packing, molecular orientation, and intermolecular interactions, which are crucial for understanding the compound's physical state, stability, and solubility.

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their reactivity towards various chemical agents and conditions. Studies have shown that these compounds can undergo a range of reactions, including cyclocondensation, Friedel-Crafts acylation, and Michael addition, indicating a rich chemistry that can be harnessed for synthesizing novel derivatives with potential applications in diverse fields (Bam & Chalifoux, 2018).

科学的研究の応用

Synthesis and Structural Characterization

A significant area of research on this compound involves its synthesis and structural characterization, aiming to understand its properties and potential for further modification. The synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, closely related to the compound , has been accomplished via one-pot three-component condensation, demonstrating the utility of starch solution as a highly efficient homogeneous catalyst. This method highlights the importance of non-toxic and biodegradable catalysts in organic synthesis, simplifying work-up procedures and shortening reaction times (Hazeri et al., 2014). Additionally, the crystal structure of 2-oxo-2H-chromen-4-yl 4-methoxybenzoate, which shares a core structure with the compound of interest, features interesting hydrogen-bonded molecular arrangements and π–π stacking interactions, indicating potential for intermolecular interaction studies (Abou et al., 2012).

Catalytic Applications and Green Chemistry

Research also extends to the development of environmentally friendly synthesis methods for chromene derivatives. For instance, a green one-pot synthesis approach utilizing Fe3O4@SiO2–imid–PMAn magnetic nanocatalysts under ultrasonic irradiation or reflux conditions has been developed. This method emphasizes operational simplicity, excellent yields, and the use of water as a medium, highlighting the shift towards sustainable chemical processes (Esmaeilpour et al., 2015).

Antimicrobial and Bioactive Properties

The exploration of bioactive properties of chromene derivatives is another crucial area of investigation. A study on the antibacterial effects of synthesized new derivatives of 4-hydroxy-chromen-2-one reports significant bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. This suggests the potential of these compounds in developing new antimicrobial agents (Behrami & Dobroshi, 2019).

Advanced Materials and Chemical Engineering

Lastly, the synthesis and application of chromene derivatives in materials science and chemical engineering, such as in the development of Li-ion batteries, represent a forward-looking research direction. The creation of lithiated redox organic molecules from chromene derivatives for electrode materials indicates the potential for innovation in energy storage technologies (Chen et al., 2009).

特性

IUPAC Name |

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-23-13-7-5-12(6-8-13)19(21)24-14-9-10-16-15-3-2-4-17(15)20(22)25-18(16)11-14/h5-11H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQBRFPUGDMJKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-benzoic acid 4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

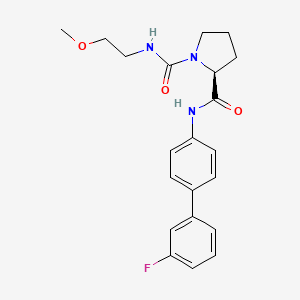

![2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5507646.png)

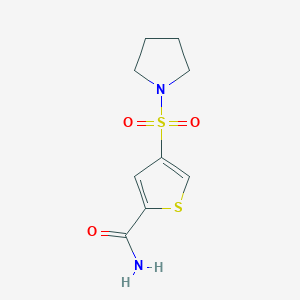

![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)

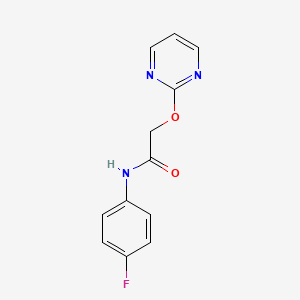

![2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5507673.png)

![methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)

![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5507713.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5507719.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide](/img/structure/B5507730.png)

![4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5507738.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)